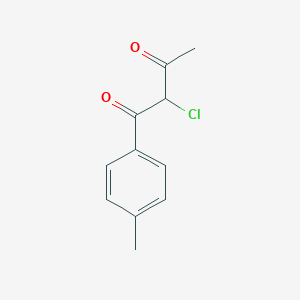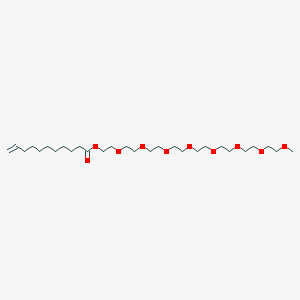
10-Undecenoic acid, 3,6,9,12,15,18,21,24-octaoxapentacos-1-yl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Undecenoic acid, 3,6,9,12,15,18,21,24-octaoxapentacos-1-yl ester is a complex organic compound that belongs to the class of fatty acid esters
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Undecenoic acid, 3,6,9,12,15,18,21,24-octaoxapentacos-1-yl ester typically involves the esterification of 10-Undecenoic acid with a polyether alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound can be achieved through the transesterification of castor oil derivatives. Castor oil is first converted to methyl ricinoleate, which is then pyrolyzed to yield 10-Undecenoic acid. This acid is subsequently esterified with a polyether alcohol under controlled conditions to produce the final ester.
化学反应分析
Types of Reactions
10-Undecenoic acid, 3,6,9,12,15,18,21,24-octaoxapentacos-1-yl ester can undergo various chemical reactions, including:
Oxidation: The double bond in the undecenoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amides, thioesters
科学研究应用
10-Undecenoic acid, 3,6,9,12,15,18,21,24-octaoxapentacos-1-yl ester has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Studied for its potential as a surfactant in biological systems.
Medicine: Investigated for its antifungal and antimicrobial properties.
Industry: Utilized in the production of lubricants, coatings, and adhesives.
作用机制
The mechanism of action of 10-Undecenoic acid, 3,6,9,12,15,18,21,24-octaoxapentacos-1-yl ester involves its interaction with cellular membranes. The ester can disrupt the lipid bilayer, leading to increased membrane permeability and cell lysis. This property is particularly useful in its antifungal and antimicrobial applications, where it targets the cell membranes of pathogens.
相似化合物的比较
Similar Compounds
10-Undecenoic acid: A monounsaturated fatty acid with similar antimicrobial properties.
Methyl 10-undecenoate: An ester of 10-Undecenoic acid with a shorter alcohol chain.
Octyl 10-undecenoate: Another ester with a different alcohol component.
Uniqueness
10-Undecenoic acid, 3,6,9,12,15,18,21,24-octaoxapentacos-1-yl ester is unique due to its long polyether chain, which imparts distinct physicochemical properties. This makes it more versatile in applications requiring specific solubility and stability characteristics.
属性
CAS 编号 |
83276-94-2 |
|---|---|
分子式 |
C28H54O10 |
分子量 |
550.7 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl undec-10-enoate |
InChI |
InChI=1S/C28H54O10/c1-3-4-5-6-7-8-9-10-11-28(29)38-27-26-37-25-24-36-23-22-35-21-20-34-19-18-33-17-16-32-15-14-31-13-12-30-2/h3H,1,4-27H2,2H3 |
InChI 键 |
WVZQZBRPMDMYIQ-UHFFFAOYSA-N |
规范 SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOC(=O)CCCCCCCCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-([1,1'-Biphenyl]-4-yl)-2-(2-methoxyphenyl)-1,3-oxazole](/img/structure/B14423396.png)
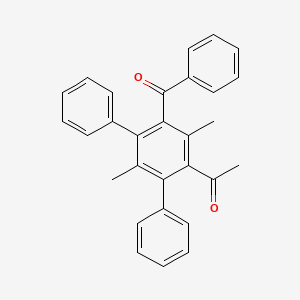
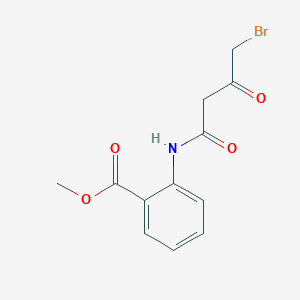
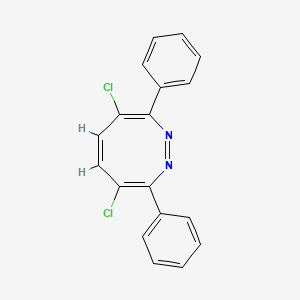
![1-[(Benzenesulfonyl)methyl]-4-fluoro-2-nitrobenzene](/img/structure/B14423435.png)
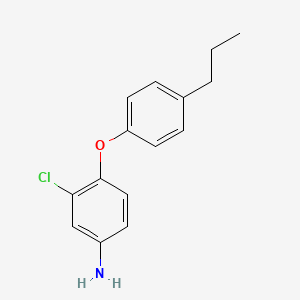
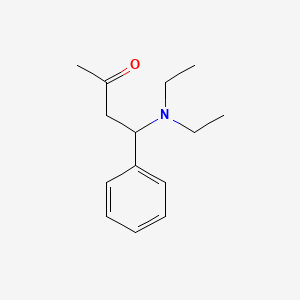
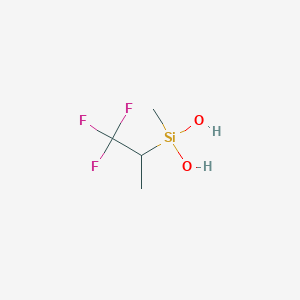
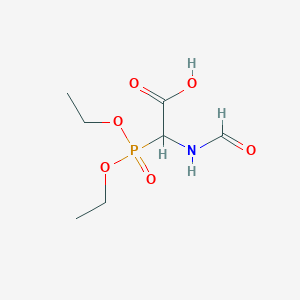
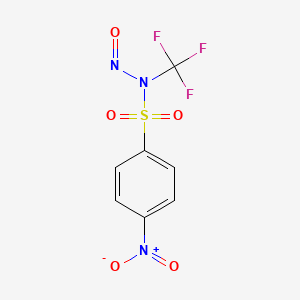
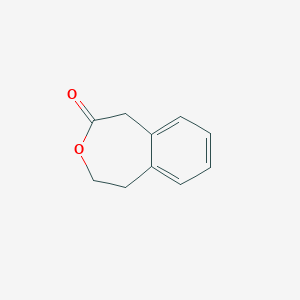
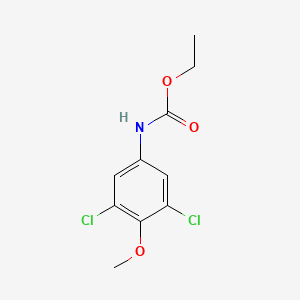
![3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one](/img/structure/B14423495.png)
